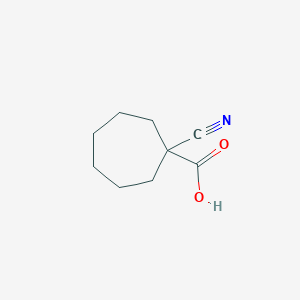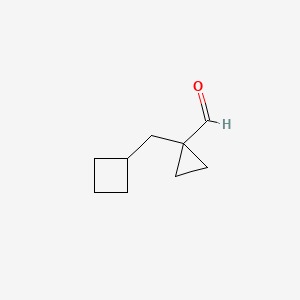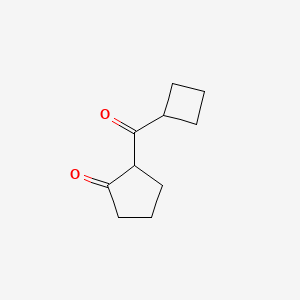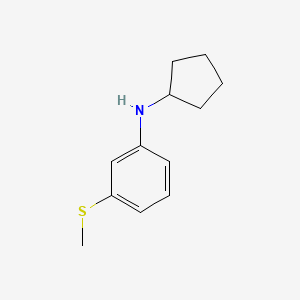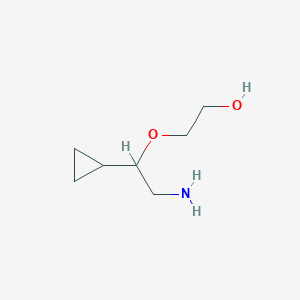![molecular formula C9H10F2S B13302035 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)
4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a dimethylbenzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene typically involves the introduction of the difluoromethyl group to a sulfanyl-substituted benzene ring. One common method includes the reaction of a suitable benzene derivative with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a metal catalyst such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The sulfanyl group may also participate in redox reactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- 4-[(Difluoromethyl)sulfanyl]aniline
- 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
- 1-[(Difluoromethyl)sulfanyl]-2,3,5,6-tetrafluoro-4-(nitromethyl)benzene
Comparison: Compared to these similar compounds, 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of two methyl groups on the benzene ring can also affect its physical and chemical properties, making it distinct from other difluoromethyl sulfanyl-substituted compounds .
Eigenschaften
Molekularformel |
C9H10F2S |
|---|---|
Molekulargewicht |
188.24 g/mol |
IUPAC-Name |
4-(difluoromethylsulfanyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H10F2S/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5,9H,1-2H3 |
InChI-Schlüssel |
HLLVRDJSFCJKLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SC(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


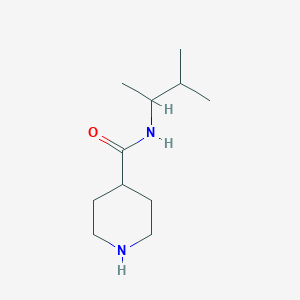
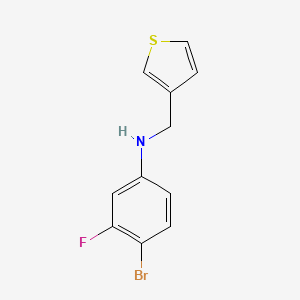
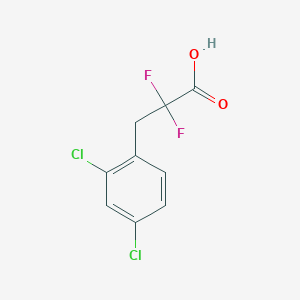
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)
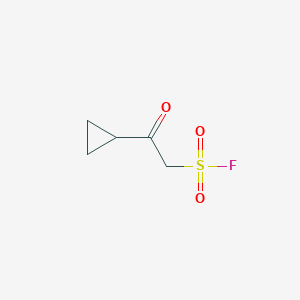

![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
![3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine](/img/structure/B13301999.png)
